S-3448

Vue d'ensemble

Description

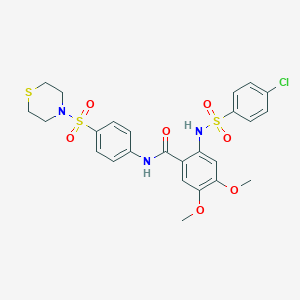

2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide is a complex organic compound with the molecular formula C25H26ClN3O7S3 and a molecular weight of 612.14 g/mol . This compound is known for its unique chemical structure, which includes a chlorophenyl group, sulfonyl groups, and a thiomorpholine ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Méthodes De Préparation

The synthesis of 2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide involves multiple steps. One common synthetic route includes the following steps:

Formation of the chlorophenyl sulfonyl intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an amine to form the sulfonyl amine intermediate.

Introduction of the dimethoxy groups: The intermediate is then reacted with a dimethoxybenzene derivative under specific conditions to introduce the dimethoxy groups.

Formation of the thiomorpholine ring: The final step involves the reaction of the intermediate with a thiomorpholine derivative to form the desired compound.

Analyse Des Réactions Chimiques

2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide has several scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

Mécanisme D'action

The mechanism of action of 2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and signaling pathways .

Comparaison Avec Des Composés Similaires

Similar compounds to 2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide include:

2-{[(4-chlorophenyl)sulfonyl]amino}benzamide: This compound shares the chlorophenyl sulfonyl group but lacks the dimethoxy and thiomorpholine groups.

2-{[(4-chlorophenyl)sulfonyl]amino}phenyl benzoate: This compound also contains the chlorophenyl sulfonyl group but has a different overall structure.

The uniqueness of 2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide lies in its combination of functional groups, which contribute to its distinct chemical and biological properties.

Activité Biologique

S-3448, a compound characterized by its complex molecular structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article will delve into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is identified as 2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide. Its mechanism of action involves interaction with specific proteins and enzymes, which modulates cellular signaling pathways and biological processes. This modulation can lead to significant biological effects, including anticancer activity and antibacterial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mitochondrial pathways. The compound exhibits a notable ability to produce reactive oxygen species (ROS), which is associated with increased cytotoxicity against cancer cells.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| M-HeLa | 5 | Induction of apoptosis via ROS production |

| MCF-7 | 10 | Mitochondrial membrane potential disruption |

| A549 (Lung) | 12 | Activation of intrinsic apoptotic pathway |

The data indicates that this compound is significantly more effective than many existing treatments, particularly in the M-HeLa cell line, where it shows a high potency .

Antibacterial Activity

In addition to its anticancer properties, this compound also demonstrates antibacterial activity. Studies indicate that it exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound range from 1 to 8 µg/mL, showcasing its potential as a broad-spectrum antibacterial agent.

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 2 | Strongly bactericidal |

| Escherichia coli | 4 | Moderately bactericidal |

| Pseudomonas aeruginosa | 6 | Weakly bactericidal |

These findings suggest that this compound could serve as a promising candidate for developing new antibacterial therapies, especially in an era marked by increasing antibiotic resistance .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies that further elucidate the biological activity of this compound:

- Case Study on Cancer Treatment : A study involving the administration of this compound in combination with traditional chemotherapy agents demonstrated enhanced efficacy in tumor reduction compared to chemotherapy alone. The combination therapy resulted in a significant decrease in tumor size in animal models, suggesting a synergistic effect .

- Antibacterial Application : In another study focusing on wound infections caused by multidrug-resistant bacteria, this compound was applied topically. The results indicated a marked improvement in healing rates and a reduction in bacterial load within the infected tissue .

- Mechanistic Insights : Further mechanistic studies revealed that this compound's interaction with specific cellular targets leads to alterations in gene expression associated with stress responses and apoptosis, providing insights into its multifaceted biological roles.

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)sulfonylamino]-4,5-dimethoxy-N-(4-thiomorpholin-4-ylsulfonylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClN3O7S3/c1-35-23-15-21(22(16-24(23)36-2)28-38(31,32)19-7-3-17(26)4-8-19)25(30)27-18-5-9-20(10-6-18)39(33,34)29-11-13-37-14-12-29/h3-10,15-16,28H,11-14H2,1-2H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJKHTZXXMBJEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCSCC3)NS(=O)(=O)C4=CC=C(C=C4)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN3O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433322 | |

| Record name | S-3448 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254877-04-8 | |

| Record name | S-3448 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.